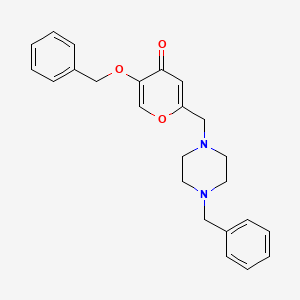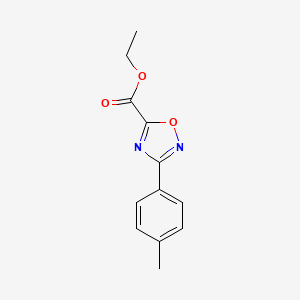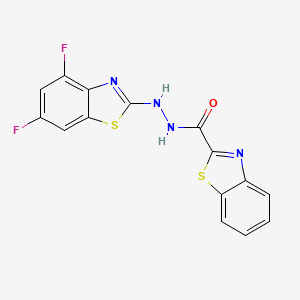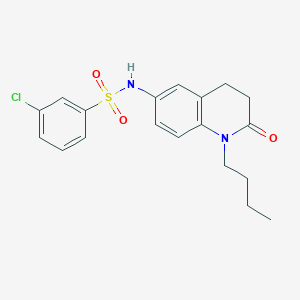![molecular formula C21H23N7O3 B2650863 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea CAS No. 1021259-21-1](/img/structure/B2650863.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C21H23N7O3 and its molecular weight is 421.461. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activities
Research on compounds with structures similar to 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea has highlighted their potential in exhibiting high antioxidant activities. A study on the coumarin derivative of a similar compound showed significant scavenging activity against stable DPPH radical, reaching 80% at a concentration of 1000 μg/mL, compared to vitamin C reaching 92% under the same conditions (Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, & Ihab I. Al-khalifa, 2020).
Antimicrobial Activities
Another aspect of scientific research on analogous compounds involves their antimicrobial activities. Synthesis and in vitro studies of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which share a similar chemical backbone, showed promising results against both Gram-positive and Gram-negative bacteria, presenting a potential pathway for the development of new antimicrobial agents (Pratibha Sharma, Shikha Sharma, & N. Rane, 2004).
Applications in Cancer Research
Compounds structurally related to the specified chemical have been explored for their potential anticancer properties. For example, the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has been pursued, with certain derivatives showing mitotic inhibition and significant antitumor activity in mice, highlighting the relevance of such compounds in the development of anticancer agents (C. Temple, J. Rose, R. Comber, & G. Rener, 1987).
Synthesis and Characterization of Derivatives
The chemical synthesis and characterization of related pyridazinone derivatives have been extensively studied, showing the versatility of these compounds in generating a variety of biologically active molecules. Such studies contribute to the understanding of the structural requirements for biological activity and offer a foundation for the development of new therapeutic agents (F. E. Kalai, K. Karrouchi, Cemile Baydere, et al., 2021).
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3/c1-14-6-7-22-20(12-14)26-19-5-4-18(27-28-19)23-8-9-24-21(29)25-15-2-3-16-17(13-15)31-11-10-30-16/h2-7,12-13H,8-11H2,1H3,(H,23,27)(H,22,26,28)(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMUQOSCCYUJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dibenzyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2650784.png)
![N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2650788.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)thiophene-2-sulfonamide](/img/structure/B2650789.png)
![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2650790.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]pent-4-enamide](/img/structure/B2650791.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2650797.png)
![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B2650798.png)
![1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2650799.png)
![7-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2650801.png)